molecular formula C20H18O3 B2481071 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 320350-67-2

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B2481071
CAS No.: 320350-67-2
M. Wt: 306.361
InChI Key: RMBDGDFCQUTEBF-UHFFFAOYSA-N
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Description

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyloxy group attached to a tetrahydrobenzo[c]chromen-6-one core, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzo[c]chromen-6-one derivatives, which exhibit enhanced biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its benzyloxy group, which enhances its biological activity and potential therapeutic applications. This structural modification distinguishes it from other similar compounds and contributes to its unique chemical properties and biological effects .

Properties

IUPAC Name

3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBDGDFCQUTEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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